molecular formula C16H26N4O B11390969 5-({[2-(diethylamino)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-({[2-(diethylamino)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11390969
M. Wt: 290.40 g/mol
InChI Key: NXNIOFLDNSEEJQ-UHFFFAOYSA-N
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Description

5-({[2-(DIETHYLAMINO)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[2-(DIETHYLAMINO)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodiazole ring and the introduction of the diethylaminoethyl group. Common reagents used in the synthesis include diethylamine, formaldehyde, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-({[2-(DIETHYLAMINO)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

5-({[2-(DIETHYLAMINO)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-({[2-(DIETHYLAMINO)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-[2-(diethylamino)ethyl]benzamide: Another compound with a diethylaminoethyl group, used in similar applications.

    Indole Derivatives: Compounds with similar biological activities and applications.

Uniqueness

What sets 5-({[2-(DIETHYLAMINO)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE apart is its unique structure, which combines the benzodiazole ring with the diethylaminoethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H26N4O

Molecular Weight

290.40 g/mol

IUPAC Name

5-[[2-(diethylamino)ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C16H26N4O/c1-5-20(6-2)10-9-17-12-13-7-8-14-15(11-13)19(4)16(21)18(14)3/h7-8,11,17H,5-6,9-10,12H2,1-4H3

InChI Key

NXNIOFLDNSEEJQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CC2=C(C=C1)N(C(=O)N2C)C

Origin of Product

United States

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